molecular formula C11H14N2O B111081 N-phenylpyrrolidine-1-carboxamide CAS No. 5626-53-9

N-phenylpyrrolidine-1-carboxamide

Cat. No. B111081
CAS RN: 5626-53-9
M. Wt: 190.24 g/mol
InChI Key: NTBKXPQLQPBJJL-UHFFFAOYSA-N
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Description

N-phenylpyrrolidine-1-carboxamide is a chemical compound that falls within the broader class of carboxamides, which are characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2). The specific structure of N-phenylpyrrolidine-1-carboxamide includes a phenyl group attached to the nitrogen atom of the pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom.

Synthesis Analysis

The synthesis of N-phenylpyrrolidine-1-carboxamide derivatives can be achieved through various methods. One approach involves the acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, which allows for the formation of 2-arylpyrrolidine-1-carboxamides containing an aminophenol moiety under mild reaction conditions, using inexpensive solvents and catalysts, and yielding the target compounds with good to high efficiency .

Molecular Structure Analysis

The molecular structure of N-phenylpyrrolidine-1-carboxamide derivatives has been investigated using X-ray diffraction techniques. For instance, the structures of potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide and 1-(2-furoyl)-2-phenylpyrrolidine-2-carboxamide have been established to exhibit a butterfly-like conformation with the pyrrolidine ring adopting a half-chair conformation . Similarly, the structure of 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been described, where the pyrrolidine ring displays a well-expressed envelope conformation .

Chemical Reactions Analysis

The reactivity of N-phenylpyrrolidine-1-carboxamide derivatives can be inferred from studies on related compounds. For example, the synthesis of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck kinase involves the formation of a hydrogen bond with the gatekeeper Thr316 of the enzyme, which is crucial for the selectivity of these inhibitors . This suggests that the carboxamide group in N-phenylpyrrolidine-1-carboxamide derivatives can engage in hydrogen bonding, which may be exploited in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpyrrolidine-1-carboxamide derivatives can be diverse, depending on the specific substituents and structural modifications. For instance, the crystal packing of antipyrine derivatives such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are energetically significant and contribute to the stability of the molecular assemblies. Although not directly related to N-phenylpyrrolidine-1-carboxamide, these findings provide insight into the potential intermolecular interactions and stability of carboxamide derivatives.

Scientific Research Applications

Optimization of Phenyl-substituted Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors

This research focuses on optimizing phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, particularly the compound A-966492, which showed promising potency against PARP-1 enzyme and favorable characteristics like oral bioavailability, blood-brain barrier penetration, and good in vivo efficacy in melanoma and breast cancer models when combined with other treatments (Penning et al., 2010).

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol Interaction

This study discusses a potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitor, detailing its molecular structure and the formation of infinite chains through hydrogen bonding with CH3OH solvent molecules (Tamazyan et al., 2007).

Parallel Synthesis of Pyrimidine-5-carboxamides

A library of pyrimidine-5-carboxamides was synthesized through a parallel solution-phase approach, highlighting the transformation of itaconic acid into carboxylic acids followed by parallel amidation with a series of aliphatic amines, demonstrating good overall yields and purity (Črček et al., 2012).

Synthesis and Characterization of Pyrrolidine Derivatives as Human Melanocortin-4 Receptor Agonists

This research synthesized and characterized trans-4-phenylpyrrolidine-3-carboxamides as potent ligands of the human melanocortin-4 receptor, noting diastereoisomers that displayed potent functional agonist and antagonist activity, and demonstrated efficacy in diet-induced obese rats (Jiang et al., 2007).

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Anticancer and Anti-Biofilm Activity

The study synthesized a library of novel 2-(het)arylpyrrolidine-1-carboxamides, evaluated their anti-cancer activities, and found some compounds with in vitro and in vivo efficacy comparable or superior to the reference drug tamoxifen. Additionally, some compounds effectively suppressed bacterial biofilm growth, marking them as promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

Safety And Hazards

N-phenylpyrrolidine-1-carboxamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKXPQLQPBJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355112
Record name N-phenyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpyrrolidine-1-carboxamide

CAS RN

5626-53-9
Record name N-phenyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpyrrolidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Qiao, Y Zhang, Z Qiao, W He, Y Chen, D Song… - European Journal of …, 2022 - Elsevier
Transient receptor potential vanilloid 1 (TRPV1) antagonists can inhibit the transmission of nociceptive signals from the peripheral to the central nervous system (CNS), providing a new …
Number of citations: 7 www.sciencedirect.com
AD Borthwick, DE Davies, PF Ertl… - Journal of medicinal …, 2003 - ACS Publications
… (2S)-2-{[(3aS,6S,6aR)-4-(Cyclopropylcarbonyl)-6-methyl-5-oxohexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl]carbonyl}-N-phenylpyrrolidine-1-carboxamide (39). Compound 8 was reacted with …
Number of citations: 39 pubs.acs.org
АS Gazizov, АV Smolobochkin, JK Voronina… - Tetrahedron, 2015 - Elsevier
… To a mixture of 2-(2-hydroxynaphthalen-1-yl)-N-phenylpyrrolidine-1-carboxamide 2b (0.1 g, 0.30 mmol) in dry chloroform (10 ml) appropriate phenol (0.90 mmol) and trifluoroacetic acid …
Number of citations: 49 www.sciencedirect.com
C Chough, M Joung, S Lee, J Lee, JH Kim… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 3(R)-aminopyrrolidine derivatives were designed and synthesized for JAK1-selective inhibitors through the modification of tofacitinib’s core structure, (3R,4R)-3-amino-4-…
Number of citations: 8 www.sciencedirect.com
Y Wei, H Ding, S Lin, F Liang - Organic Letters, 2011 - ACS Publications
… The model reaction of N-phenylpyrrolidine-1-carboxamide 1a and TBHP (1.1 equiv) in CH 3 … 2-tert-butoxy-5-hydroxy-N-phenylpyrrolidine-1-carboxamide (2a) was obtained in 32% yield …
Number of citations: 42 pubs.acs.org
A Smolobochkin, A Gazizov, M Sazykina, N Akylbekov… - Molecules, 2019 - mdpi.com
… 2-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-N-phenylpyrrolidine-1-carboxamide (5b). Beige solid, yield 98%, mp 190–191 C; IR (ν, cm −1 ): 1596, 1627, 2997, 3050; 1 H-NMR (400 MHz, …
Number of citations: 26 www.mdpi.com
VH Tran, HK Kim - New Journal of Chemistry, 2019 - pubs.rsc.org
A novel and facile CaI2-catalyzed direct synthesis of asymmetrical ureas from N-Alloc-, N-Troc-, and N-Cbz-protected amines is developed. In this study, the efficient reaction of Alloc-, …
Number of citations: 5 pubs.rsc.org
U Köhn, W Günther, H Görls, E Anders - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of commercially available heterocumulenes (isothiocyanates, isocyanatobenzene, N,N′-isopropylcarbodiimide) with lithiated chiral diamines 4 provided a novel class of …
Number of citations: 36 www.sciencedirect.com
S Kang, HK Kim - Tetrahedron, 2018 - Elsevier
A practical synthetic method for the direct synthesis of unsymmetrically substituted ureas from N-Alloc-, N-Cbz-, and N-Boc-protected amines is described. In this study, efficient direct …
Number of citations: 10 www.sciencedirect.com
K Kamanna, Y Amaregouda - Organic Synthesis, Natural …, 2023 - books.google.com
… -mediated reaction to give direct precipitation of urea derivatives (23), simply filtrated and washed with water to give chromatographically pure N-phenylpyrrolidine-1-carboxamide (23) …
Number of citations: 0 books.google.com

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